1,1-Dichlorosilacyclobutane

Vue d'ensemble

Description

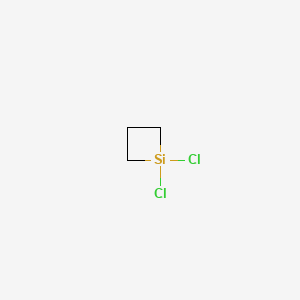

1,1-Dichlorosilacyclobutane is an organosilicon compound with the molecular formula C3H6Cl2Si It is a cyclic compound featuring a silicon atom bonded to two chlorine atoms and three carbon atoms, forming a four-membered ring structure

Méthodes De Préparation

1,1-Dichlorosilacyclobutane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane with an appropriate cyclizing agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the four-membered ring structure. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

1,1-Dichlorosilacyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used.

Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.

Polymerization Reactions: Under certain conditions, this compound can undergo ring-opening polymerization to form polysilacyclobutanes

Applications De Recherche Scientifique

Synthesis and Reactivity

1,1-Dichlorosilacyclobutane can be synthesized through various methods, including hydrolysis-polycondensation processes. Research indicates that it can be transformed into oligomeric silicate structures, which are valuable in creating advanced materials with specialized properties .

Applications in Materials Science

The compound plays a critical role in the development of advanced materials. Its unique structure allows for the incorporation of silicon into polymer matrices, enhancing mechanical properties and thermal stability. Key applications include:

- Silicone Polymers : Used as a precursor for silicone-based elastomers and resins, which exhibit excellent thermal stability and flexibility.

- Coatings and Sealants : Its reactivity allows it to form durable coatings that are resistant to environmental degradation.

- Composite Materials : Acts as a coupling agent in composite formulations, improving adhesion between inorganic fillers and organic matrices.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing various organosilicon compounds. It is utilized in:

- Functionalization Reactions : The compound can undergo nucleophilic substitution reactions to introduce functional groups into organic molecules.

- Synthesis of Silacyclobutanes : It is a key building block for synthesizing more complex silacyclobutane derivatives, which have potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Hydrolysis-Polycondensation of this compound

A study conducted by researchers at Southwest University demonstrated the successful preparation of oligomeric SBCOs (Silicon-Based Compounds) through hydrolysis-polycondensation of this compound. The resulting materials exhibited enhanced thermal and mechanical properties suitable for high-performance applications .

Case Study 2: Development of Advanced Coatings

Research indicates that incorporating this compound into coating formulations improves their resistance to moisture and UV radiation. This application is particularly relevant in industries requiring durable protective coatings for electronic components and outdoor equipment .

Mécanisme D'action

The mechanism of action of 1,1-Dichlorosilacyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds. These bonds can be cleaved and replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparaison Avec Des Composés Similaires

1,1-Dichlorosilacyclobutane can be compared with other similar compounds, such as:

1,1-Dichlorosilacyclopentane: This compound has a five-membered ring structure and exhibits different reactivity due to the increased ring size.

1,1-Dichlorosilacyclohexane: Featuring a six-membered ring, this compound also shows distinct chemical properties and applications.

1,1-Dichlorosilacyclopropane: With a three-membered ring, this compound is more strained and reactive compared to this compound

Activité Biologique

1,1-Dichlorosilacyclobutane (CAS Number: 2351-33-9) is a silicon-containing compound with the molecular formula CHClSi. This compound has attracted attention due to its unique structure and potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 141.07 g/mol |

| Appearance | Clear colorless to slightly yellow liquid |

| Density | 1.19 g/cm³ |

| Boiling Point | 113-115 °C |

| Melting Point | <0 °C |

| Flash Point | 21 °C |

| Vapor Pressure | 15.8 mmHg at 25 °C |

The compound is classified as a hazardous material, with risk codes indicating it can cause severe skin burns and eye damage upon contact .

Research indicates that this compound may exhibit biological activity through various mechanisms, including:

- Cellular Interaction : The compound's silicon atom can interact with biological macromolecules, potentially altering their function.

- Reactive Species Formation : Upon exposure to moisture or biological environments, it may generate reactive chlorine species that can affect cellular processes.

Toxicological Studies

A range of studies have evaluated the toxicological profile of this compound:

- In Vitro Studies : Cell line assays have shown that exposure to the compound can lead to cytotoxic effects, particularly in epithelial cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type but generally fall within the micromolar range .

- In Vivo Studies : Animal studies suggest that high doses can result in significant pulmonary and hepatic toxicity, indicating potential risks upon exposure .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to oxidative stress and disruption of mitochondrial function.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of this compound in aquatic ecosystems. Results indicated that even low concentrations could disrupt aquatic life by affecting reproductive and developmental processes in fish .

Propriétés

IUPAC Name |

1,1-dichlorosiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASYEMKYRSIVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[Si](C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062342 | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-33-9 | |

| Record name | 1,1-Dichlorosilacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichlorosilacyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclobutane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorosilacyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROSILACYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439Q7T3Y9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 1,1-Dichlorosilacyclobutane?

A1: this compound is a silicon-containing heterocycle. Its molecular formula is C3H6Cl2Si, and its molecular weight is 141.09 g/mol []. Structurally, it consists of a four-membered ring with a silicon atom bonded to two chlorine atoms and two methylene groups. Notably, single-crystal X-ray diffraction analysis revealed that this compound exists as a monomer in its solid state despite the relatively small steric hindrance of the cyclobutane ring [].

Q2: How does the structure of this compound relate to its reactivity?

A2: The reactivity of this compound stems from the strained four-membered silacyclobutane ring and the reactive Si-Cl bonds. This ring strain makes the molecule susceptible to ring-opening reactions []. Additionally, the chlorine atoms can be readily substituted, allowing for the introduction of various functional groups. This versatile reactivity makes this compound a valuable building block in organic and organometallic synthesis.

Q3: Can you provide examples of reactions that this compound can undergo?

A3: this compound participates in various reactions, including:

- Nucleophilic Substitution: It reacts with Grignard reagents, such as those containing ω-(t-butyldimethylsilyl-protected) mono- or tri-(oxyethylene)phenyl groups, to yield substituted silacyclobutanes. These reactions are valuable for synthesizing polymers like polysilabutanes [].

- Ring-Opening Polymerization: Under specific conditions, this compound can undergo anionic ring-opening polymerization initiated by reagents like butyllithium. This process leads to the formation of polysilabutanes, showcasing its potential in polymer chemistry [].

- Salt Metathesis: This compound reacts with two equivalents of lithiated dipyrromethenes to yield silicon compounds incorporating the dipyrromethene framework. These reactions offer a route to novel materials with interesting optical properties [].

Q4: Are there any computational studies investigating this compound?

A4: Yes, computational analyses, specifically potential energy surface scans, have been employed to understand the Cl-Si-Cl angle variation in this compound. Interestingly, these studies revealed that the energy profiles for Cl-Si-Cl deformation are nearly identical for this compound and Dimethyldichlorosilane (Me2SiCl2) []. This suggests that the steric bulk of the cyclobutane ring does not significantly impact the Cl-Si-Cl angle flexibility compared to simpler alkyl substituents.

Q5: What are the potential applications of this compound and its derivatives?

A5: this compound and its derivatives hold promise in diverse fields:

- Materials Science: The synthesis of polysilabutanes from this compound monomers offers potential for developing new materials with tailored properties. For example, incorporating polar groups, like oligo(oxyethylene)phenyl groups, into the polymer structure can influence its solubility and interactions with other materials [].

- Optical Materials: Reactions of this compound with dipyrromethenes result in compounds with intriguing optical properties. Further exploration of such derivatives could lead to advancements in materials for light emission or sensing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.